Morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solluble in organic solvents

Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat

In water, 1.00X10+6 mg/L /miscible/

1000 mg/mL

Solubility in water: miscible

Miscible

Canonical SMILES

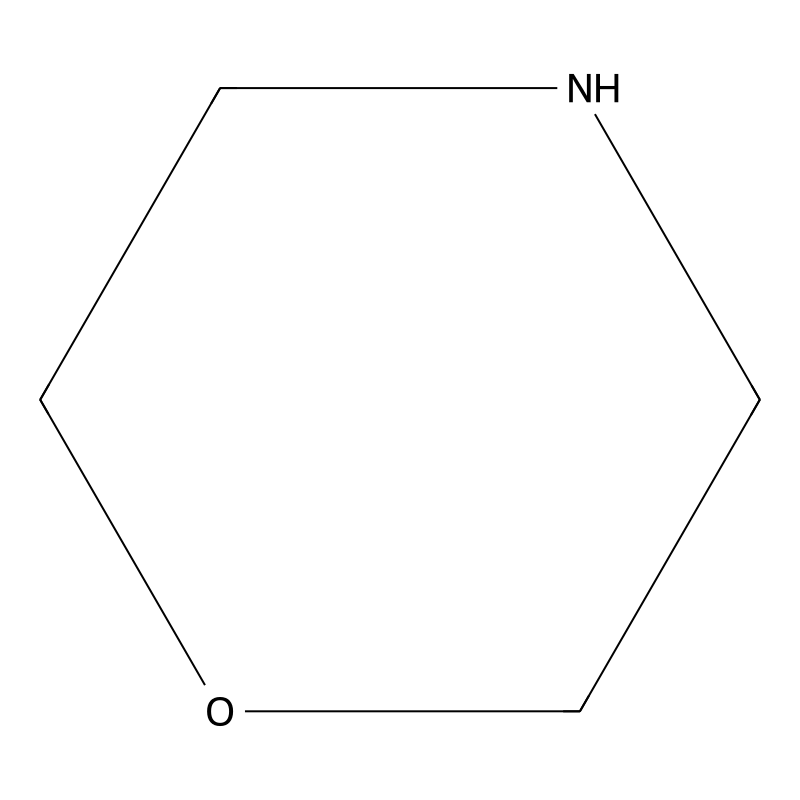

Morpholine is an organic heteromonocyclic compound whose six-membered ring contains four carbon atoms and one nitrogen atom and one oxygen atom that lies opposite to each other; the parent compound of the morpholine family. It has a role as a NMR chemical shift reference compound. It is a saturated organic heteromonocyclic parent and a member of morpholines. It is a conjugate base of a morpholinium.

Morpholine is an organic compound characterized by the chemical formula or . It features a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, which classifies it as a secondary amine and an ether. Morpholine appears as a colorless liquid with a distinctive weak odor reminiscent of ammonia or fish. The name "morpholine" is derived from its historical misassociation with morphine, stemming from the work of German chemist Ludwig Knorr in the late 19th century, who initially believed it to be part of morphine's structure .

Organic Synthesis:

Morpholine's reactivity and availability make it a valuable building block for synthesizing various complex molecules. Its amine group readily participates in condensation reactions, allowing the creation of carbon-nitrogen bonds. Additionally, the ether oxygen can activate nearby carbon atoms for further functionalization. Researchers utilize morpholine in the synthesis of numerous pharmaceuticals, including:

- Linezolid: A broad-spectrum antibiotic ()

- Gefitinib (Iressa): A medication for treating specific types of lung cancer ()

- Dextromoramide: An analgesic with pain-relieving properties ()

Solvent for Chemical Reactions:

- Fine chemicals

- Polymers

- Catalysts

Corrosion Inhibition:

In power plants, particularly those utilizing fossil fuels or nuclear energy, morpholine plays a crucial role in corrosion control. Its volatility allows it to distribute evenly throughout the steam system, where it neutralizes acidic components that can cause corrosion in pipes and equipment. Morpholine often works alongside hydrazine or ammonia in a comprehensive corrosion protection strategy for steam systems.

Research on Morpholine's Properties:

Ongoing scientific research explores morpholine's unique properties for potential applications in various fields. Studies investigate its:

- Interactions with other molecules

- Reactivity in diverse reaction conditions

- Potential for use in novel materials or drug development

- Formation of Morpholinium Salts: When treated with acids, morpholine can form salts like morpholinium chloride.

- Nucleophilic Substitution: The presence of the ether oxygen reduces the electron density on the nitrogen atom, making morpholine less nucleophilic compared to other secondary amines like piperidine. This property allows it to form stable chloramines .

- Organic Synthesis: Morpholine serves as a building block in synthesizing various pharmaceuticals, including antibiotics and anticancer agents. It can generate enamines and participate in other reactions typical for secondary amines .

Morpholine derivatives exhibit significant biological activity and are involved in various pharmacological applications. They are recognized for their roles in medicinal chemistry, serving as key components in several drugs:

- Antibiotics: Morpholine is a structural component in the synthesis of linezolid, an antibiotic used to treat infections caused by resistant bacteria.

- Anticancer Agents: It is also found in gefitinib (Iressa), an anticancer medication targeting specific types of lung cancer.

- Analgesics: Morpholine derivatives like dextromoramide are utilized for pain relief .

Research indicates that morpholine-containing compounds possess diverse mechanisms of action, showcasing their potential in drug development.

Morpholine can be synthesized through several methods:

- Dehydration of Diethanolamine: This method involves heating diethanolamine with concentrated sulfuric acid, leading to the formation of morpholine through dehydration .

- Hydrogenation of Diethylene Glycol and Ammonia: A more efficient method where diethylene glycol and ammonia are reacted under high temperature and pressure in the presence of hydrogen and a catalyst (e.g., nickel or cobalt). This process generates morpholine via vaporization extraction .

- Reaction of Ether with Dry Ammonia: In this method, bis(2-chloroethyl) ether is reacted with dry ammonia at controlled temperatures, resulting in morpholine and ammonium chloride .

Morpholine has a wide range of industrial applications:

- Corrosion Inhibitor: Used in fossil fuel and nuclear power plants for pH adjustment and corrosion protection in steam systems due to its volatility and distribution properties .

- Cleaning Products: Functions as an abrasive cleaner and emulsifier in detergents and industrial waxes .

- Coatings and Sealants: Acts as a resin base for inks, coatings, adhesives, and accelerates rubber vulcanization .

- Metalworking Fluids: Serves as a lubricant and coolant during metal machining processes .

- Agricultural Uses: Derivatives are employed as fungicides in agriculture, although the use of morpholine itself has been restricted by regulations due to safety concerns .

Morpholine has been studied for its interactions with various biological systems. Its derivatives have shown potential in pharmacological studies, particularly regarding their structure-activity relationships (SAR). Research indicates that modifications to the morpholine structure can significantly alter its biological activity, making it a versatile scaffold in drug design .

Moreover, studies have explored the toxicity profiles of morpholine and its derivatives, highlighting the need for careful consideration during synthesis and application due to potential adverse effects on health and the environment .

Morpholine shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piperidine | Secondary amine | More nucleophilic than morpholine; used widely as a solvent. |

| Pyrrolidine | Secondary amine | Five-membered ring; known for its role in alkaloids. |

| Thiomorpholine | Sulfur-containing amine | Similar structure but includes sulfur; used in similar applications. |

| Tetrahydrofuran | Ether | Used primarily as a solvent; lacks amine functionality. |

| 1,4-Dioxane | Ether | Six-membered ring; used mainly as a solvent; less reactive than morpholine. |

Morpholine's unique combination of both ether and amine functionalities allows it to serve specific roles in industrial applications that other similar compounds may not fulfill effectively. Its lower nucleophilicity compared to piperidine makes it suitable for particular

Physical Description

Liquid

Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH]

COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a weak, ammonia- or fish-like odor.

Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]

Color/Form

Mobile liquid

Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

128 °C

129 °C

264 °F

Flash Point

38 °C

Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C

35 °C c.c.

98 °F (open cup)

(oc) 98 °F

Heavy Atom Count

Vapor Density

3 (Air = 1)

Relative vapor density (air = 1): 3.00

3

Density

1.007 at 20 °C/4 °C

Bulk density = 8.34 lb/gal at 20 °C

Relative density (water = 1): 1.0

1.007

Odor

Penetrating

Weak, ammonia- or fish-like odo

Odor Threshold

Odor Threshold High: 0.07 [mmHg]

Detection odor threshold from AIHA (mean = 0.011 ppm)

Air: 0.01 ppm (v/v)

The absolute and recognition threshold odor index of 101 petrochemicals /were tested/ using a trained panel. During a 20 min exposure, 0.036 mg morpholine/cu m was recognized by 50% of the panel and 0.5 mg morpholine/cu m by all of the panel (giving an odor index of 65.9). It was described as an unpleasant fishy smell.

Decomposition

Melting Point

-4.8 °C

MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/

Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/

-4.9 °C

-5 °C

23.2 °F

23 °F

UNII

Related CAS

34668-73-0 (phosphate[3:1])

58464-45-2 (hydriodide)

63079-67-4 (unspecified phosphate)

76088-23-8 (sulfite[1:1])

Therapeutic Uses

Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

10.1 [mmHg]

10.1 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.06

6 mmHg

Impurities

Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Absorption Distribution and Excretion

Morpholine is well absorbed after oral and dermal administration and inhalation. Distribution studies showed that in rabbits, following inhalation or injection, the highest concentrations of morpholine were found in the kidney, whereas, in rats, high concentrations were found in muscle. In mice, rats, hamsters, guinea-pigs, and rabbits, almost all ingested or intravenously or intraperitoneally injected morpholine was excreted unchanged in the urine. In guinea-pigs, the metabolite N-methylmorpholine-N-oxide was identified. Only 0.5% was eliminated as CO2.

Female New Zealand rabbits (number not given) were exposed to morpholine (905 mg/ci m) for 5 hr by nose-only inhalation. At the end of the exposure, the animals were sacrificed and the tissue and body fluids analyzed. Concentrations of morpholine were highest in urine (324 mg/L) and kidney (118 mg/kg), the other tissues having concentrations below 40 mg/kg.

Elimination of (14)C from labeled morpholine (intraperitoneal injection) through expired air is minimal. In rats, experiments have shown that only about 0.5% of the dose of radioactively labelled morpholine is exhaled as (14)CO2. In rabbits 0.0008% of the administered dose was (14)CO2.

For more Absorption, Distribution and Excretion (Complete) data for Morpholine (14 total), please visit the HSDB record page.

Metabolism Metabolites

Immunostimulation of rats by intraperitoneal treatment with E. coli lipopolysaccharide (LPS; 1 mg/kg) led to a large increase in urinary nitrate and urinary metabolites of NMOR (N-nitrosomorpholine) when morpholine (80 umol/kg) and L-arginine (400 umol/kg) were injected intraperitoneally. The replacement of LPS with nitrate (330 umol/kg intraperitoneal) did not increase urinary metabolites of NMOR. This result is consistent with endogenous nitrosation of morpholine by nitrogen oxide (NO) from oxidation of the guanido group of arginine by induced NO synthase.

In vitro nitrosation of morpholine has been reported. NMOR (N-nitrosomorpholine) was formed when morpholine was added to human saliva. Additionally, a new type of metabolite, N-cyanomorpholine, was identified in human saliva.

A method /was developed/ to monitor the in vivo formation of NMOR (N-nitrosomorpholine) by measuring N-nitroso (2-hydroxyethyl)glycine, its major urinary metabolite. The formation of NMOR was measured in F-344 rats over wide range of doses of morpholine (38.3 - 0.92 umol) and sodium nitrite (191 - 4.8 umol). According to estimates ..., 0.5 to 12% of the morpholine, depending on the dose, was nitrosated.

For more Metabolism/Metabolites (Complete) data for Morpholine (11 total), please visit the HSDB record page.

Wikipedia

Milnacipran

Biological Half Life

Use Classification

Methods of Manufacturing

Dehydration of diethanolamine by strong acid at elevated temperature (Former method)

Prepd by dehydrating diethanolamine

Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

Paper Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Primary Metal Manufacturing

Rubber Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Utilities

Morpholine: ACTIVE

Morpholine, 4-soya alkyl derivs.: ACTIVE

Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.

Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.

An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.

/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.

Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Storage Conditions

Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.

Keep containers closed and store in a cool, dark place.

Unstable if stored in copper or zinc containers.

Interactions

Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.

Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.

Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.

For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Collins et al. A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, doi: 10.1038/nchem.1669, published online 9 June 2013 http://www.nature.com/nchem

Shultz et al. Stereospecific alpha-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Synthesis, DOI: 10.1038/s41557-021-00011-2, published online 31 January 2022

Huang et al. Catalytic multicomponent reaction involving a ketyl-type radical. Nature Synthesis, DOI: 10.1038/s44160-022-00085-6, published online 13 June 2022